2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Vue d'ensemble

Description

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 3-FPM, is a synthetic stimulant of the phenethylamine class. It is the hydrochloride salt of 3-FPM, a compound first reported in the scientific literature in 2014. 3-FPM is a designer drug that has been sold as a research chemical and is often used in laboratory experiments. It has similar effects to amphetamines and acts as a stimulant and a euphoriant. It has been studied for its potential to be used as a therapeutic agent for the treatment of depression, anxiety, and other mental health disorders.

Applications De Recherche Scientifique

Neuroprotective Potential in Ischemic Stroke

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, specifically in the form of NPS 1392, has been identified as a potent, stereoselective antagonist of the NMDA receptor. This property indicates its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke. Its stereoselectivity was emphasized, with the levo isomer showing more affinity for the NMDA receptor. The compound's absolute configuration was confirmed via single-crystal X-ray diffraction analysis (S. Moe et al., 1999).

Blood Pressure Effects

Research has demonstrated that similar compounds, specifically 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, exhibit weak pressor agent characteristics. The study highlighted that the primary amine of this structure is most pressor, and this activity diminishes with alkyl substitution of the amine. Interestingly, when the amino alkyl group is larger than methyl, pressor action is lost, and depressor effects are noted. These findings indicate a nuanced influence of such compounds on blood pressure (A. M. Lands, 1952).

Antidepressant Activity

A derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a similar compound, showed potential antidepressant activities. This was determined through experiments using a mice forced swimming test. This suggests a potential area of application in mental health, particularly for depressive disorders (Tao Yuan, 2012).

Anti-Influenza Virus Activity

Research into tricyclic compounds with a unique amine moiety, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, demonstrated potent anti-influenza A virus activity. This highlights the potential use of this chemical structure in developing novel anti-influenza virus agents for humans (M. Oka et al., 2001).

Mécanisme D'action

Target of Action

Similar compounds such as 3-fluoroamphetamine are known to have potent stimulant effects . This suggests that the compound might interact with neurotransmitter systems in the brain, particularly those involving dopamine, norepinephrine, and serotonin.

Mode of Action

Based on its structural similarity to other amphetamines, it is plausible that this compound may work by increasing the release of neurotransmitters (such as dopamine, norepinephrine, and serotonin) in the brain or inhibiting their reuptake, thereby enhancing their effects .

Biochemical Pathways

Given its potential similarity to other amphetamines, it might influence the monoaminergic system, affecting the synaptic transmission of neurotransmitters like dopamine, norepinephrine, and serotonin .

Pharmacokinetics

Similar compounds such as phenmetrazine have been used as appetite suppressants and are known to be susceptible to abuse . This suggests that the compound might have significant bioavailability and central nervous system activity.

Result of Action

Based on its potential similarity to other amphetamines, it might lead to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby enhancing their effects and leading to stimulant and potentially entactogenic effects .

Analyse Biochimique

Biochemical Properties

2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of monoamine neurotransmitters, such as dopamine and norepinephrine, by binding to their respective transporters . This interaction leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling pathways. Additionally, this compound has been shown to interact with enzymes involved in the metabolism of these neurotransmitters, further influencing their levels and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of dopamine and norepinephrine, this compound can modulate the activity of downstream signaling pathways, such as the cAMP/PKA pathway, which plays a crucial role in regulating cellular functions . Furthermore, this compound can alter gene expression patterns by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to dopamine and norepinephrine transporters, inhibiting their function and preventing the reuptake of these neurotransmitters . This inhibition results in an increased concentration of dopamine and norepinephrine in the extracellular space, which enhances their signaling and effects on target cells. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing their levels and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important to consider when using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance locomotor activity and increase the release of dopamine and norepinephrine . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of carefully controlling the dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of dopamine and norepinephrine . By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, thereby enhancing their signaling and effects on target cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with dopamine and norepinephrine transporters, which facilitate its uptake into cells . Once inside the cells, this compound can be distributed to different cellular compartments, where it exerts its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and transporters involved in neurotransmitter metabolism . Additionally, this compound can be targeted to specific cellular compartments, such as synaptic vesicles, where it modulates the release and uptake of neurotransmitters . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBGXTIPEHEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743152 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1381944-57-5 | |

| Record name | Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

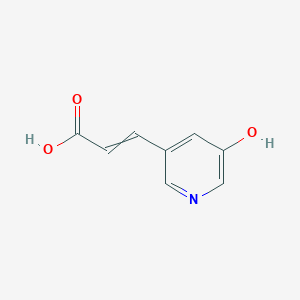

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

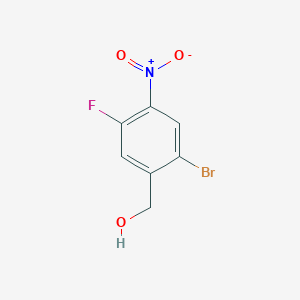

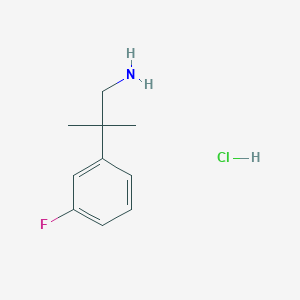

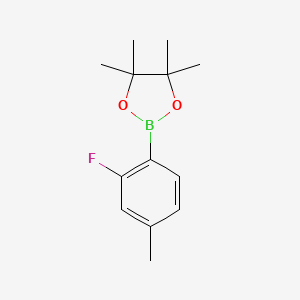

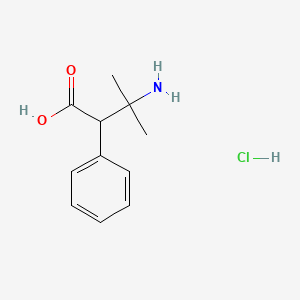

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)

![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)